(4-Hydroxyphenyl)(4-nitrophenyl)methanone
Overview
Description
“(4-Hydroxyphenyl)(4-nitrophenyl)methanone” is a chemical compound with the molecular formula C13H9NO4 . It is also known by other names such as Benzophenone, 4-nitro-; 4-Nitrobenzophenone; p-Nitrobenzophenone; 4-Nitrophenyl phenyl ketone .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a hydroxyphenyl group and a nitrophenyl group attached to a methanone (ketone) group . The 3D structure of the compound can be viewed using appropriate software .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 243.22 . The boiling point is predicted to be around 465.0±30.0 °C at a pressure of 760 Torr .Scientific Research Applications
Clathrate Host Formation
(4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone, closely related to the query compound, demonstrates significant potential as a clathrate host for benzene guests. The formation of these inclusion complexes with benzene is largely facilitated by the 'edge-to-face interaction' between aromatic rings, a characteristic evident in the structural analyses of the compounds (Eto et al., 2011).
Synthesis of Pyrrolo[1,2-b]cinnolin-10-one
The reduction of a compound structurally similar to (4-Hydroxyphenyl)(4-nitrophenyl)methanone has been instrumental in the synthesis of various compounds, including the pyrrolo[1,2-b]cinnolin-10-one ring system. This process highlights the utility of such compounds in complex organic syntheses (Kimbaris & Varvounis, 2000).
Key Intermediate in Anti-Arrhythmic Drug Synthesis
A practical synthesis method for a derivative of this compound, specifically (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, has been developed as a key intermediate in the preparation of the anti-arrhythmic drug dronedarone hydrochloride. This application underscores the significance of such compounds in pharmaceutical synthesis (Raja Gopal et al., 2012).
Herbicidal Activity
Compounds like this compound, particularly aryl-naphthyl methanone derivatives, have been investigated for their herbicidal activity. These studies have shown that certain derivatives exhibit significant herbicidal activity, potentially offering new avenues in agricultural chemistry (Fu et al., 2019).
Mechanism of Action
- One related compound, (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone , is known to catalyze the O-methylation of catecholamine neurotransmitters and catechol hormones, leading to their inactivation . While this specific compound is not identical to our target, it suggests a potential interaction with similar pathways.
Target of Action
Properties
IUPAC Name |
(4-hydroxyphenyl)-(4-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12-7-3-10(4-8-12)13(16)9-1-5-11(6-2-9)14(17)18/h1-8,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYDQRVULMQZIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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